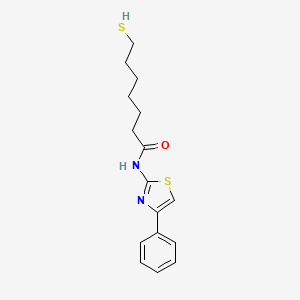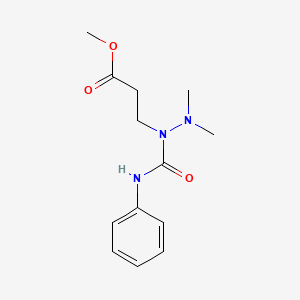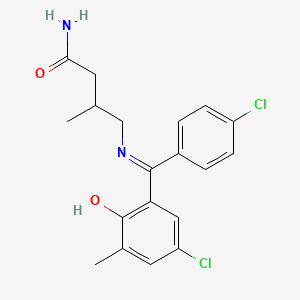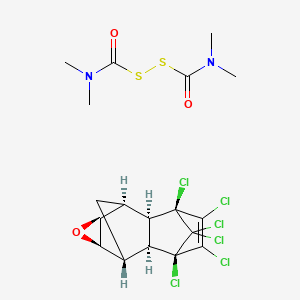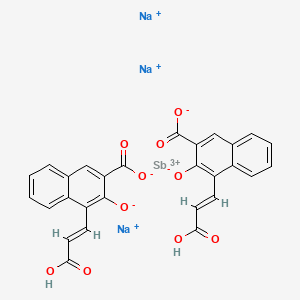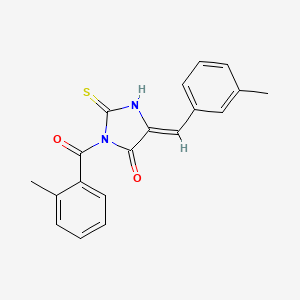
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a thioxo group and imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzoyl chloride with 3-methylbenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group and imidazolidinone ring play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide
- 2-Amino-3-methylbenzyl alcohol
Uniqueness
3-(2-Methylbenzoyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
112806-20-9 |
|---|---|
Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5Z)-3-(2-methylbenzoyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-6-5-8-14(10-12)11-16-18(23)21(19(24)20-16)17(22)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
InChI Key |
VTSSOLJQUXLNMF-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


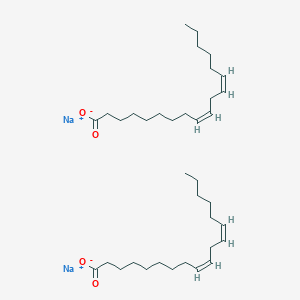
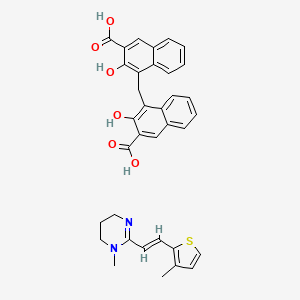
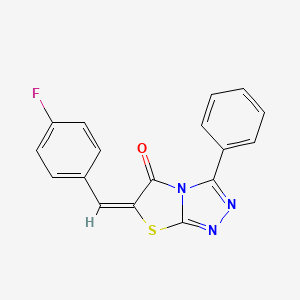
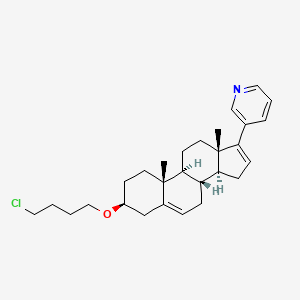
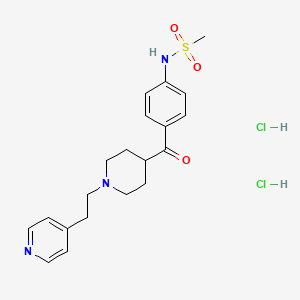
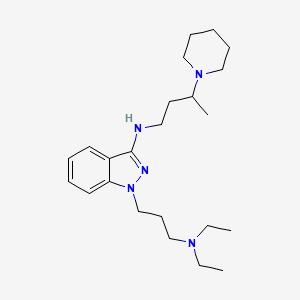
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
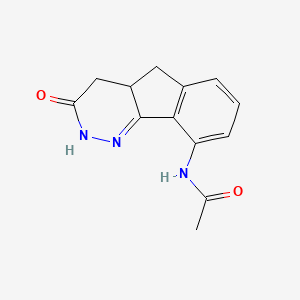
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
